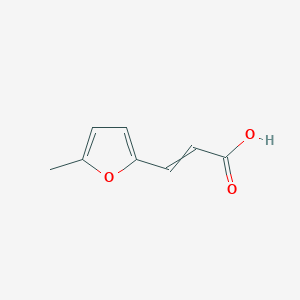

beta-(5-Methyl-2-furyl) acrylic acid

Vue d'ensemble

Description

Beta-(5-Methyl-2-furyl) acrylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group at the 5-position and an acrylic acid moiety at the beta position. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cross-Ketonization: One method involves the catalytic cross-ketonization of methyl 2-furoate with carboxylic acids.

Esterification: Another approach involves the esterification of substituted 3-(2-furyl)acrylic acids using heterogeneous acid catalysts like MeSO3H/SiO2.

Industrial Production Methods: Industrial production of beta-(5-Methyl-2-furyl) acrylic acid often leverages continuous-flow, gas-phase catalytic processes to ensure high efficiency and scalability. The use of renewable platform molecules, such as furfural and bio-ethanol-derived acetic acid, aligns with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the acrylic acid moiety into corresponding alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Sodium perborate, acetic acid medium.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of functional groups like halides, nitro groups, or alkyl groups.

Applications De Recherche Scientifique

Chemistry:

Catalysis: Used as a precursor in the synthesis of various catalysts and intermediates for organic reactions.

Green Chemistry: Its production from renewable resources aligns with sustainable chemistry practices.

Biology and Medicine:

Pharmaceuticals: Acts as an intermediate in the synthesis of antibiotics and other bioactive compounds.

Biomaterials: Utilized in the development of biocompatible materials for medical applications.

Industry:

Mécanisme D'action

The mechanism of action of beta-(5-Methyl-2-furyl) acrylic acid involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the acrylic acid moiety can participate in polymerization and cross-linking reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and material science .

Comparaison Avec Des Composés Similaires

2-Furoic Acid: Another furan derivative with a carboxylic acid group at the 2-position.

2-Furfylacrylic Acid: Similar structure but with different substitution patterns on the furan ring.

Uniqueness: Beta-(5-Methyl-2-furyl) acrylic acid’s unique combination of a methyl-substituted furan ring and an acrylic acid moiety imparts distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical properties, such as catalysis and polymer synthesis .

Activité Biologique

Beta-(5-Methyl-2-furyl) acrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the condensation of 5-methyl-2-furaldehyde with acrylic acid derivatives. The characterization of this compound typically involves techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown varying degrees of activity against different bacterial and fungal strains.

- Antibacterial Activity : Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. However, it has been less effective against Gram-negative bacteria .

- Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal properties, particularly against species like Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating fungal infections .

Cytotoxicity

The cytotoxic effects of this compound have also been explored. In several assays, it has shown potential as an anticancer agent, particularly in inhibiting the growth of cancer cell lines such as HL-60 (human leukemia cells). The compound's mechanism of action appears to involve the induction of apoptosis in these cells .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that certain substitutions on the furan ring or the acrylic acid moiety can enhance its antimicrobial and cytotoxic activities. For example, derivatives with halogen substitutions have been noted to exhibit improved potency .

Case Study 1: Antibacterial Evaluation

In a study evaluating various furan derivatives, this compound was tested against a panel of bacterial strains. The results indicated a significant inhibition zone against Staphylococcus aureus, with an MIC value of 32 µg/mL, showcasing its potential as an antibacterial agent .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of this compound against Candida species. The compound demonstrated an MIC of 16 µg/mL against Candida albicans, suggesting its utility in antifungal therapies .

5. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKLDAUFPKXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278159 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-25-0 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.